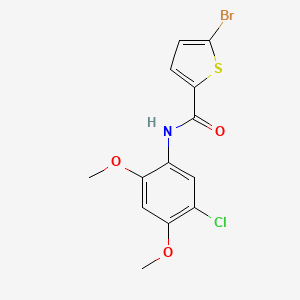![molecular formula C12H12BrN3OS2 B3595891 2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3595891.png)
2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-bromoaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with acetic anhydride to yield the target compound. The reaction conditions usually include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]acetamide
- 2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-triazol-2-yl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse applications.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-2-18-12-16-15-11(19-12)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYCUSZDUHSOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3595810.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3595816.png)
![4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3595824.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]benzamide](/img/structure/B3595830.png)
![3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B3595834.png)
![N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3595845.png)
![3-[5-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3595851.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B3595859.png)
![methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3595867.png)
![1,3-BENZODIOXOL-5-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595872.png)
![N-[3-(CYCLOHEXYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B3595884.png)


![4-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3595913.png)
